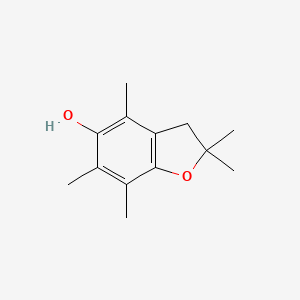

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

Description

The exact mass of the compound 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-7-8(2)12-10(9(3)11(7)14)6-13(4,5)15-12/h14H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQBRTRMLPJSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(O2)(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434150 | |

| Record name | 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84574-05-0 | |

| Record name | 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Pentamethyl Dihydrobenzofuran (PMDHB) Derivatives

Executive Summary

The 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran (PMDHB) scaffold represents a "privileged structure" in organic chemistry, bridging the gap between potent lipophilic antioxidants and robust protecting groups for peptide synthesis. Its structural homology to the chroman head group of

This guide provides an in-depth physicochemical analysis of PMDHB derivatives, specifically focusing on the 5-hydroxy (antioxidant) and 5-sulfonyl (protecting group) variants. We synthesize experimental data with mechanistic insights to aid in the rational design of PMDHB-based therapeutics and reagents.

Structural Basis & Molecular Design

The physicochemical behavior of PMDHB is dictated by its unique substitution pattern. Unlike the six-membered pyran ring of tocopherols, the five-membered dihydrofuran ring imposes specific strain and orbital alignment constraints.

The "Pentamethyl Effect"

The 2,2,4,6,7-substitution pattern is not arbitrary; it is a calculated design to maximize stability and electron density.

-

2,2-Dimethylation: Blocks the benzylic position adjacent to the ether oxygen, preventing metabolic oxidation and ring opening. It also increases lipophilicity (

).[1] -

4,6,7-Trimethylation: These methyl groups exert a strong inductive effect (

), significantly increasing the electron density of the aromatic ring.-

In Antioxidants (5-OH): This lowers the bond dissociation energy (BDE) of the phenolic O-H bond, facilitating hydrogen atom transfer (HAT) to free radicals.

-

In Protecting Groups (5-SO₂Cl): The electron-rich ring stabilizes the intermediate carbocation during acidolytic cleavage (e.g., with TFA), allowing for "soft" deprotection conditions.

-

Visualization: Structure-Activity Relationship (SAR)

Figure 1: Structure-Activity Relationship (SAR) of the PMDHB scaffold. The specific methylation pattern dictates its dual utility as an antioxidant and a labile protecting group.

Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental and calculated values for the two primary derivatives: the antioxidant PMDHB-OH (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ol) and the protecting group precursor Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride).

Comparative Data Table

| Property | PMDHB-OH (Antioxidant) | Pbf-Cl (Reagent) | Relevance |

| CAS Number | 84574-05-0 | 154445-78-0 | Unique Identification |

| Molecular Weight | 206.28 g/mol | 288.79 g/mol | Stoichiometry |

| Physical State | Crystalline Powder | Crystalline Solid | Handling |

| Melting Point | 122–123 °C [1] | 69–71 °C [2] | Purity/Storage |

| LogP (Calc) | ~3.6 - 4.2 | ~3.7 | Membrane Permeability |

| Water Solubility | Very Low (< 0.1 mg/mL) | Hydrolyzes (Reacts) | Formulation/Stability |

| Solubility (Org) | High (DMSO, MeOH, DCM) | High (DCM, THF, DMF) | Synthesis/Assays |

| pKa (Phenolic) | ~10.5 | N/A | Ionization State |

| Redox Potential | < 0.52 V vs. SCE (Est.)[2] | N/A | Antioxidant Power |

Solubility & Lipophilicity

The high LogP values (>3.5) indicate that these derivatives are Class II (Low Solubility, High Permeability) compounds in the BCS classification system.

-

Implication: For biological assays, stock solutions must be prepared in DMSO or Ethanol. Aqueous dilutions >1% organic solvent may precipitate the compound.

-

Pbf-Cl Handling: This compound is moisture-sensitive.[3] It hydrolyzes to the sulfonic acid in water; therefore, anhydrous solvents (DCM, DMF) are mandatory for synthesis.

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. They address the specific challenges of the PMDHB scaffold (lipophilicity and redox activity).

Protocol A: Lipophilicity Determination (HPLC-Based LogP)

Rationale: Traditional shake-flask methods are prone to emulsion formation with highly lipophilic benzofurans. HPLC retention time correlation is more reproducible.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5).

Workflow:

-

Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Gradient: Isocratic elution at 60% ACN is recommended to avoid baseline drift, or a fast gradient (50-100% B over 10 min).

-

Calibration: Inject standards and plot

vs. Literature -

Measurement: Inject PMDHB derivative (10 µM in ACN). Calculate LogP from the calibration curve.

-

Validation: The

of the standard curve must be >0.98.

Protocol B: Cyclic Voltammetry (Redox Profiling)

Rationale: To quantify the electron-donating capacity (antioxidant power) of PMDHB-OH compared to Trolox.

Setup:

-

Working Electrode: Glassy Carbon (3 mm).

-

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous Acetonitrile.

Step-by-Step:

-

Polishing: Polish GCE with 0.05 µm alumina slurry; sonicate in water/ethanol.

-

Blank Scan: Run CV on electrolyte only (-0.2V to +1.2V) to ensure low background current.

-

Sample Prep: Dissolve PMDHB-OH to 1 mM concentration.

-

Measurement: Scan at rates of 50, 100, and 200 mV/s.

-

Analysis: Identify the anodic peak potential (

).-

Interpretation: A lower

indicates easier oxidation and stronger antioxidant capacity. PMDHB-OH typically shows an irreversible oxidation peak due to the formation of a phenoxonium cation [3].

-

Experimental Workflow: Pbf-Protection Chemistry

The sulfonyl chloride derivative (Pbf-Cl) is critical for protecting the guanidino group of Arginine. This workflow illustrates the logical flow from reagent preparation to peptide coupling.

Figure 2: Application workflow of Pbf-Cl in peptide synthesis. The PMDHB core serves as a "safety cap" that is removed in the final step.

Stability and Reactivity Profile

Thermal Stability

PMDHB derivatives exhibit moderate thermal stability.

-

Melting: Sharp endotherms indicate high crystallinity.

-

Degradation: The Pbf-Cl derivative is thermally labile above 100°C, releasing

. Storage at 2-8°C is mandatory to prevent desulfonylation.

Chemical Reactivity

-

Electrophilic Substitution: The C5 position (if unsubstituted) is highly reactive. In Pbf-Cl, the sulfonyl group deactivates the ring slightly, but the methyl groups keep it electron-rich.

-

Oxidation: Exposure of PMDHB-OH to air in basic solution leads to the formation of quinones (colored yellow/brown). This is a visual indicator of degradation [4].

References

-

Sigma-Aldrich. (n.d.).[4] 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol Product Sheet. Retrieved from

-

PubChem. (2025).[5] 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (CID 4172279).[2] National Library of Medicine. Retrieved from

-

Garg, N., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Retrieved from

-

Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[3][6] Tetrahedron Letters.

-

BenchChem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride Properties. Retrieved from

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | C13H17ClO3S | CID 4172279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran | C13H18O | CID 11745437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Radical Scavenging Potential of Dihydrobenzofuran Compounds

Technical Guide & Application Note

Executive Summary

Dihydrobenzofuran (DHB) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their unsaturated benzofuran counterparts due to the saturation at the C2-C3 position. This structural nuance imparts unique stereochemical flexibility and alters the electron density of the fused phenolic ring, significantly influencing radical scavenging efficacy.

This guide provides a technical deep-dive into the antioxidant mechanisms of DHBs, specifically focusing on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. It includes optimized protocols for validating these activities and explores the Structure-Activity Relationship (SAR) that governs their potential as neuroprotective and anti-inflammatory agents.

Structural Basis of Efficacy: The DHB Core

The radical scavenging capability of DHBs is not merely a function of their phenolic hydroxyl groups but is modulated by the heterocyclic ring strain and substitution patterns.

Structure-Activity Relationship (SAR)

The 2,3-dihydrobenzofuran core acts as a scaffold that positions the pharmacophore (typically a phenol) for optimal interaction with Reactive Oxygen Species (ROS).

| Structural Feature | Impact on Radical Scavenging | Mechanistic Insight |

| C5-Hydroxyl Group | Critical | Primary site for Hydrogen Atom Transfer (HAT). The BDE (Bond Dissociation Enthalpy) is lowered by the electron-donating oxygen of the furan ring. |

| C2/C3 Saturation | Modulatory | Unlike benzofurans, the saturated C2-C3 bond breaks the planarity of the furan ring, allowing for specific stereochemical binding in enzymatic pockets (e.g., Nrf2 pathway modulation). |

| C7-Methoxy Group | Enhancing | Acts as an Electron Donating Group (EDG), stabilizing the resulting phenoxy radical via resonance and inductive effects. |

| C2-Aryl Substitution | Variable | In neolignans (e.g., trans- |

The "Dihydro" Advantage

While fully aromatic benzofurans are planar, dihydrobenzofurans possess a "puckered" ring conformation. This subtle non-planarity often improves solubility in biological matrices and metabolic stability, making them superior drug candidates despite having slightly higher BDEs than some planar analogues [1].

Mechanistic Pathways: HAT vs. SET[1][2][3]

To rationally design or select DHBs, one must understand how they neutralize radicals. The two dominant pathways are solvent-dependent.

Hydrogen Atom Transfer (HAT)

Dominant in non-polar solvents.

The DHB (ArOH) transfers a hydrogen atom to the radical (

-

Key Metric: Bond Dissociation Enthalpy (BDE).[1][2] Lower BDE = Higher Activity.

-

Relevance: Lipid peroxidation inhibition (cell membranes).

Single Electron Transfer - Proton Transfer (SET-PT)

Dominant in polar/protic solvents. The DHB donates an electron first, forming a cation radical, followed by deprotonation.

-

Key Metric: Ionization Potential (IP).[1][2] Lower IP = Higher Activity.

-

Relevance: Scavenging aqueous radicals (e.g., cytosolic ROS).

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways based on environmental conditions.

Figure 1: Bifurcation of radical scavenging mechanisms for Dihydrobenzofurans based on solvent polarity.

Experimental Validation Protocols

Optimized DPPH Assay (Standardized for DHBs)

Target Mechanism: Mixed HAT/SET (Solvent dependent)

Reagents:

-

Absolute Ethanol (HPLC Grade) – Preferred over methanol to minimize transesterification side-reactions with ester-containing DHBs.

-

Trolox (Standard)

Protocol:

-

Stock Preparation: Dissolve DHB samples in DMSO (10 mM stock). Note: Ensure final DMSO concentration in assay < 1% to prevent solvent interference.

-

DPPH Working Solution: Prepare 0.1 mM DPPH in ethanol. Absorbance at 517 nm should be 1.0 ± 0.1.

-

Reaction:

-

Add 20 µL of DHB sample (various concentrations) to a 96-well plate.

-

Add 180 µL of DPPH working solution.

-

Control: 20 µL DMSO + 180 µL DPPH.

-

Blank: 200 µL Ethanol.

-

-

Incubation: 30 minutes in the dark at 25°C. Light degrades DPPH, causing false positives.

-

Measurement: Read Absorbance (

) at 517 nm. -

Calculation:

Cell-Based Neuroprotection Assay (HT22 Cells)

Target: Biological Efficacy via Nrf2 Pathway[5]

Chemical assays are insufficient for drug development. You must validate if the DHB can cross membranes and activate cellular defense [2].

Workflow:

-

Seeding: Plate HT22 hippocampal cells (5,000 cells/well).

-

Pre-treatment: Treat with DHB (0.1 - 10 µM) for 12 hours.

-

Insult: Add Glutamate (5 mM) to induce oxidative stress (ferroptosis-like).

-

Viability: Measure after 24h using MTT or CCK-8 assay.

-

Validation: Perform Western Blot for HO-1 (Heme Oxygenase-1). A true DHB antioxidant should upregulate HO-1 expression via Nrf2 translocation [3].

Therapeutic Implications & Lead Selection

Dihydrobenzofurans are currently being investigated for neurodegenerative diseases (Alzheimer's, Parkinson's) due to their ability to mitigate oxidative stress without completely abolishing ROS, which are necessary for cell signaling.

High-Throughput Screening Workflow

To identify the most potent DHB leads, follow this logic flow:

Figure 2: Integrated workflow for selecting high-efficacy dihydrobenzofuran candidates.

References

-

Spiegel, M., & Sroka, Z. (2022).[6] Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics.[6] Theoretical Chemistry Accounts, 141, 61. Link

-

Duan, Y., et al. (2015). Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells.[5] Journal of Natural Products, 78(8), 1894-1903.[5] Link

-

Lee, D. S., et al. (2014). Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa.[7] Journal of Agricultural and Food Chemistry (Cited via PubMed/ResearchGate context). Link

-

Prior, R. L., Wu, X., & Schaich, K. (2005).[8] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[8][9] Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. article.scholarena.com [article.scholarena.com]

- 3. Cytotoxic and antioxidant dihydrobenzofuran neolignans from the seeds of Crataegus pinnatifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Bioactive Potential of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Promising Scaffold in Drug Discovery

The benzofuran nucleus is a recurring motif in a multitude of natural and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] This has rendered the benzofuran scaffold a privileged structure in the field of medicinal chemistry.[3] A particularly intriguing derivative is 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-, a molecule poised at the intersection of antioxidant and anti-inflammatory potential. While direct and extensive research on this specific pentamethylated derivative is emerging, a comprehensive analysis of its structural analogues and the broader class of 2,3-dihydro-5-benzofuranols provides a compelling rationale for its investigation as a therapeutic candidate. This guide synthesizes the existing knowledge base to provide a technical overview of the known and extrapolated bioactivities of this compound, offering a roadmap for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ol | [4] |

| CAS Number | 84574-05-0 | [4] |

| Molecular Formula | C₁₃H₁₈O₂ | [4] |

| Molecular Weight | 206.28 g/mol | [4] |

| Melting Point | 122-123 °C | [4] |

Antioxidant and Neuroprotective Potential: A Foundation in Free-Radical Scavenging

The core 2,3-dihydro-5-benzofuranol ring system is recognized for its capacity to maximize the stereoelectronic effects necessary for efficient hydrogen atom abstraction by peroxyl radicals, a key mechanism in neutralizing damaging free radicals.[5] This inherent antioxidant potential is a cornerstone of the bioactivity of this class of compounds.

A significant body of evidence for the potent antioxidant activity of the pentamethylated benzofuranol core comes from a study on alpha-tocopherol (Vitamin E) analogues. In this research, a derivative, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol, was synthesized and evaluated for its neuroprotective properties. This compound demonstrated superior antioxidant capabilities and better brain penetration, ultimately protecting mice against the effects of head injury. The study highlights that the pentamethylated dihydrobenzofuranol scaffold is a valuable template for developing agents to combat oxidative stress-related pathologies such as stroke and trauma.

Furthermore, a patent for novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols explicitly claims their utility as free-radical scavengers for treating conditions like stroke, nervous system trauma, and reperfusion damage.[6] This patent underscores the therapeutic potential of this specific substitution pattern on the benzofuranol core.[6]

The proposed mechanism for the antioxidant activity of these phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.

Experimental Protocol: In Vitro Lipid Peroxidation Assay

This assay is a standard method for evaluating the antioxidant potential of a compound by measuring its ability to inhibit the oxidation of lipids.

Materials:

-

Rat brain homogenate

-

Phosphate buffered saline (PBS), pH 7.4

-

FeSO₄ solution

-

Ascorbic acid solution

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Test compound (5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Trolox)

Procedure:

-

Prepare rat brain homogenate in cold PBS.

-

In a series of test tubes, add the brain homogenate, PBS, and varying concentrations of the test compound or positive control.

-

Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid solutions.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA solution.

-

Add TBA solution and heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the color.

-

Cool the tubes and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound.

Caption: Proposed mechanism of antioxidant action.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

The 2,3-dihydro-5-benzofuranol scaffold serves as a template for the design of potent anti-inflammatory agents, particularly as inhibitors of leukotriene biosynthesis.[5] Leukotrienes are inflammatory mediators derived from the 5-lipoxygenase (5-LOX) pathway and are implicated in various inflammatory diseases.

While direct studies on 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- are not available, research on other benzofuran derivatives provides strong evidence for their anti-inflammatory effects. For instance, certain benzofuran derivatives isolated from Penicillium crustosum exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with IC₅₀ values in the micromolar range.[7] This inhibition of NO, a key inflammatory mediator, suggests a potential mechanism of action for the anti-inflammatory properties of the benzofuran core.

Furthermore, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[8]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Dexamethasone)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage inhibition of NO production.

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial and Cytotoxic Potential: An Area for Future Investigation

The benzofuran scaffold is a common feature in compounds with antimicrobial and anticancer properties.[9][10] Various derivatives have demonstrated activity against a range of bacteria and fungi.[11] For example, some benzofuran derivatives have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus.[7]

In the context of cancer, certain halogenated benzofuran derivatives have exhibited significant cytotoxic potential against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells.[12] The mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species and the activation of caspases.[12]

Given the structural similarities, it is plausible that 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- may also possess antimicrobial and cytotoxic activities. However, dedicated studies are required to confirm and quantify these potential effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (medium with DMSO)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Synthesis of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

The synthesis of the core structure of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols has been described in the patent literature.[6] A key intermediate is Methyl-2,3-Dihydro-5-hydroxy-2,2,4,6,7-pentamethyl-1-benzofuran-3-carboxylate. The general synthetic approach involves the construction of the dihydrobenzofuran ring system followed by modifications to achieve the desired substitution pattern.

Caption: Generalized synthetic scheme for the target compound.

Conclusion and Future Directions

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- represents a molecule of significant interest for drug discovery and development. Based on the robust evidence from its structural analogues and the broader class of 2,3-dihydro-5-benzofuranols, it is highly likely to possess potent antioxidant and anti-inflammatory properties. Its potential as a neuroprotective agent, stemming from its free-radical scavenging ability, warrants further investigation. Moreover, the possibility of antimicrobial and cytotoxic activities cannot be discounted and should be explored.

For researchers and drug development professionals, this compound offers a promising starting point for the design of novel therapeutics. Future research should focus on the definitive synthesis and purification of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- and the systematic evaluation of its bioactivities using the experimental protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in translating its therapeutic potential into clinical applications.

References

- Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of medicinal chemistry, 38(3), 453–458.

- Guay, J., Falgueyret, J. P., Riendeau, D., & Roy, P. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of medicinal chemistry, 32(5), 989–994.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534771, 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-ol. Retrieved February 23, 2026, from [Link].

- Grisar, J. M., Bolkenius, F. N., & Petty, M. A. (1993). Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols.

- Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., Szymański, P., & Mierzejewska, J. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(12), 10399.

- Hiremathad, A., Patil, M. R., Keri, R. S., & Santos, M. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(118), 96809-96828.

- Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., El-Sayed, M. A. A., & Al-Omair, M. A. (2021). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 14(8), 785.

- Gao, Y., Li, Y., Liu, Y., Li, X., Li, X., & Li, Y. (2023).

- Chen, J. J., Lin, W. J., Liao, C. H., & Chen, Y. L. (2008). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine drugs, 6(4), 529–539.

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem, 1(4), 123-126.

- Zhang, H., Liu, Y., & Wang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.

- Bakkali, F., Averbeck, S., Averbeck, D., & Idaomar, M. (2008). Biological effects of essential oils–a review. Food and chemical toxicology, 46(2), 446-475.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Journal of Molecular Structure, 1212, 128103.

- Patel, M. R., & Patel, J. C. (2016). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 5(3), 856-859.

- Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1264.

- Grisar, J. M., Bolkenius, F. N., & Petty, M. A. (1993). Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols.

-

Reaction Biology. (2016). Optimization of synthesis and evaluation of antitumor properties. Retrieved February 23, 2026, from [Link]

- Hiremathad, A., Keri, R. S., & Santos, M. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828.

- Guay, J., & Falgueyret, J. P. (1989). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. Biochemical pharmacology, 38(13), 2143–2150.

- Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., Szymański, P., & Mierzejewska, J. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 24(20), 15418.

- Singh, P., & Kaur, M. (2023). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Journal of Molecular Structure, 1271, 134015.

-

MySkinRecipes. (n.d.). 2, 3-Dihydro-2, 2, 4, 6, 7-pentamethylbenzofuran. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745437, 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran. Retrieved February 23, 2026, from [Link].

- Wu, T. S., Yeh, J. H., & Wu, P. L. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5.

- Bova, S., Cargnello, R., & Gatto, B. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724.

- El-Gamal, M. I., Al-Ameen, A. A., Al-Omair, M. A., Al-Massarani, S. M., & Abdel-Wahab, B. F. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213160, N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine. Retrieved February 23, 2026, from [Link].

- Urzúa, A., Rezende, M. C., Mascayano, C., & Vásquez, L. (2008). Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. Molecules, 13(10), 2496–2504.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]

- 3. article.scholarena.com [article.scholarena.com]

- 4. 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol | 84574-05-0 [sigmaaldrich.com]

- 5. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1993020057A1 - Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols - Google Patents [patents.google.com]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Detection of 5-Benzofuranol Pentamethyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) detection of 5-Benzofuranol pentamethyl derivatives. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of specific techniques and parameters, ensuring technical accuracy and field-proven insights.

Introduction and Principles of Detection

5-Benzofuranol and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The pentamethyl derivative of 5-Benzofuranol, a specific analogue, is of growing interest in medicinal chemistry and drug discovery. Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of benzofuran derivatives due to its suitability for non-volatile or thermally labile compounds.[2] The choice of detection method is paramount and depends on the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix. This guide will explore three primary HPLC detection methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence (FL) Detection, and Mass Spectrometry (MS).

Causality Behind Experimental Choices

The selection of an appropriate HPLC method is a balance of several factors. For aromatic compounds like benzofuran derivatives, a reverse-phase C18 column is a reliable and common choice.[2][3] The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to achieve optimal separation.[2][4] Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with different polarities.[1]

UV-Vis Detection: This is the most common and cost-effective HPLC detection method. Benzofuran derivatives possess a conjugated aromatic system, which results in strong absorption in the UV-visible region.[5] The wavelength of maximum absorbance (λmax) is a key parameter for achieving high sensitivity.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Many benzofuran derivatives are intrinsically fluorescent due to their extended π-conjugated system.[6][7][8] This method is particularly useful for detecting trace amounts of the analyte in complex matrices.

Mass Spectrometry (MS) Detection: HPLC coupled with Mass Spectrometry (HPLC-MS) provides the highest level of selectivity and structural information. It is an indispensable tool for unequivocal identification and quantification, especially in complex biological samples.[1][9] Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[1][10]

Experimental Protocols

The following protocols provide a starting point for the analysis of 5-Benzofuranol pentamethyl derivatives. Optimization may be necessary for specific applications and instrumentation.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

For Pharmaceutical Formulations:

-

Accurately weigh a portion of the powdered tablets or capsule contents equivalent to 10 mg of the 5-Benzofuranol pentamethyl derivative.[1]

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Sonicate for 15 minutes to ensure complete dissolution.[1]

-

Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[1]

For Biological Matrices (e.g., Plasma, Urine): Solid-phase extraction (SPE) is recommended for cleaning up biological samples to remove interfering substances.[9] A C18 SPE cartridge can be used. The specific SPE protocol (conditioning, loading, washing, and elution) should be optimized for the sample matrix and analyte.

HPLC-UV/Vis Analysis

This method is suitable for the routine quantification of 5-Benzofuranol pentamethyl derivatives.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[1] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by scanning the UV-Vis spectrum of the analyte (typically in the range of 250-350 nm for benzofurans). For initial method development, a DAD is highly recommended. |

System Suitability:

-

Tailing Factor: Should be ≤ 2.0.

-

Theoretical Plates: Should be > 2000.

-

Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.

HPLC-Fluorescence Analysis

This method offers higher sensitivity and selectivity compared to UV-Vis detection.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Fluorescence Detector.

Chromatographic Conditions: The chromatographic conditions (column, mobile phase, gradient, flow rate, etc.) can be the same as for the HPLC-UV/Vis method.

Fluorescence Detector Settings:

| Parameter | Recommended Setting |

| Excitation Wavelength (λex) | Determined experimentally by scanning the excitation spectrum of the analyte. |

| Emission Wavelength (λem) | Determined experimentally by scanning the emission spectrum of the analyte. |

Note: The optimal excitation and emission wavelengths for 5-Benzofuranol pentamethyl derivatives will need to be determined empirically. A starting point can be derived from the UV absorption maximum.

HPLC-MS Analysis

This method provides the highest level of confidence in identification and quantification.

Instrumentation:

-

High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions: The chromatographic conditions can be adapted from the HPLC-UV/Vis method. The use of formic acid in the mobile phase makes it compatible with MS detection.[4]

Mass Spectrometer Settings:

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive or Negative (to be determined based on the analyte's structure) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Cone Voltage | 20 - 40 V (to be optimized) |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |

| Scan Range | m/z 100 - 500 |

Data Acquisition:

-

Full Scan Mode: To identify the molecular ion ([M+H]+ or [M-H]-) of the 5-Benzofuranol pentamethyl derivative.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis with high sensitivity and selectivity. The precursor and product ions for MRM will need to be determined by fragmentation studies.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described HPLC detection methods.

Caption: Workflow for HPLC-Fluorescence analysis.

Caption: Workflow for HPLC-MS analysis.

Summary of Key Experimental Parameters

The following table summarizes the crucial experimental parameters for the different HPLC detection methods.

| Parameter | HPLC-UV/Vis | HPLC-Fluorescence | HPLC-MS |

| Column | Reverse-phase C18 | Reverse-phase C18 | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Detection Principle | UV-Visible Absorption | Fluorescence Emission | Mass-to-Charge Ratio |

| Selectivity | Moderate | High | Very High |

| Sensitivity | Good | Excellent | Excellent |

| Structural Information | Limited | Limited | High |

| Cost | Low | Moderate | High |

| Typical Application | Routine QC, Purity analysis | Trace analysis, Bioanalysis | Identification, Metabolite studies, Bioanalysis |

Conclusion

The successful analysis of 5-Benzofuranol pentamethyl derivatives by HPLC relies on a systematic approach to method development. This guide provides a solid foundation for selecting the appropriate detection method and initial parameters. For routine analysis, HPLC-UV/Vis offers a robust and cost-effective solution. When higher sensitivity and selectivity are required, HPLC with fluorescence detection is a powerful alternative. For unequivocal identification and quantification in complex matrices, HPLC-MS is the gold standard. The provided protocols and workflows serve as a starting point, and optimization will be necessary to achieve the desired performance for your specific application.

References

- Yadav, R. K., Khan, S., & Singh, A. K. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Journal of the Indian Chemical Society, 99(11), 100749.

- Baldrich Ferrer, C. A., Murcia Celis, B., & Bueno Velandia, A. (2006). DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC. CT&F - Ciencia, Tecnología y Futuro, 3(2), 103-114.

- Aydin, D., & van der Zaan, B. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 10(1), 103-111.

- Seymour, M. J. (1976). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography.

-

SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

- Tero, T. R., Salorinne, K., Lehtivuori, H., Ihalainen, J. A., & Nissinen, M. (2014). The structural diversity of benzofuran resorcinarene leads to enhanced fluorescence. Chemistry, an Asian journal, 9(7), 1860–1867.

-

Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

- Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid communications in mass spectrometry : RCM, 21(8), 1414–1420.

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

- Woolf, E. J., & Matuszewski, B. K. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of pharmaceutical and biomedical analysis, 23(5), 845–853.

-

OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved from [Link]

-

ACS Publications. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]

-

NIH. (2020, September 19). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Retrieved from [Link]

-

NIH. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

-

PMC. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]

-

DergiPark. (2025, December 31). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

-

NIH. (2002, December 15). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... Retrieved from [Link]

-

MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzofuran-5-ol derivatives. Reagents and conditions. Retrieved from [Link]

-

MDPI. (2023, April 29). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

ResearchGate. (2022, July 19). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

-

PMC. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. chemisgroup.us [chemisgroup.us]

- 7. benchchem.com [benchchem.com]

- 8. The structural diversity of benzofuran resorcinarene leads to enhanced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [open.bu.edu]

- 10. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Stabilization of Reactive Monomers using 5-Benzofuranol

Abstract

This guide details the protocol for utilizing 5-Benzofuranol (CAS 13196-10-6) as a specialized polymerization inhibitor. Unlike commodity inhibitors (e.g., MEHQ, Hydroquinone), 5-Benzofuranol offers enhanced radical scavenging efficacy due to the electron-donating properties of the furan ring fused to the phenolic system. This protocol is specifically designed for researchers stabilizing high-value pharmaceutical intermediates, vinyl monomers, or API precursors where standard inhibitors may exhibit insufficient potency or incompatibility.

Introduction & Mechanism of Action

Why 5-Benzofuranol?

Standard phenolic inhibitors rely on the delocalization of a radical across a benzene ring. 5-Benzofuranol enhances this stability through the benzofuran bicyclic system . The oxygen atom in the furan ring donates electron density to the phenolic ring, lowering the bond dissociation energy (BDE) of the hydroxyl O-H bond. This facilitates faster hydrogen atom transfer (HAT) to propagating radicals compared to simple phenols.

The "Oxygen Switch" (Critical Mechanistic Requirement)

Crucial Insight: Like all phenolic inhibitors, 5-Benzofuranol is NOT a direct scavenger of carbon-centered alkyl radicals (

-

Without Oxygen: The inhibitor is ineffective.

-

With Oxygen: The monomer radical (

) reacts with dissolved

Mechanistic Pathway

The following diagram illustrates the obligate role of oxygen and the stabilization pathway.

Figure 1: Mechanism of radical scavenging by 5-Benzofuranol. Note the critical requirement for dissolved oxygen to convert alkyl radicals to scavengeable peroxy species.

Material Characterization

Before proceeding, verify the physicochemical properties of the inhibitor to ensure compatibility with your monomer system.

| Property | Specification | Relevance to Protocol |

| Chemical Name | 5-Benzofuranol (5-Hydroxybenzofuran) | Target Compound |

| CAS Number | 13196-10-6 | Warning: Do not confuse with Benzyl Butyl Ether (588-67-0) |

| Molecular Weight | 134.13 g/mol | Calculation of molar equivalents |

| Appearance | Crystalline Solid (Off-white/Beige) | Visual purity check (Darkening indicates oxidation) |

| Solubility | Methanol, Ethanol, Acetone, Ethyl Acetate | Stock solution preparation |

| pKa | ~9.5 - 10.0 (Phenolic OH) | Critical for removal via caustic wash |

Experimental Protocols

Protocol A: Preparation of Inhibitor Stock Solution

Purpose: To create a homogenous concentrate for precise dosing (10–500 ppm). Direct addition of solid 5-Benzofuranol to viscous monomers often results in "hotspots" of poor inhibition.

Materials:

-

5-Benzofuranol ( >98% purity)

-

Solvent: Methanol (HPLC Grade) or Acetone (depending on monomer compatibility).

-

Volumetric flask (100 mL).

Steps:

-

Weighing: Accurately weigh 1.00 g of 5-Benzofuranol.

-

Dissolution: Transfer to a 100 mL volumetric flask.

-

Dilution: Fill to the mark with Methanol.

-

Result: You now have a 10,000 ppm (1% w/v) stock solution.

-

-

Storage: Store in an amber glass vial at 4°C. Shelf life: 2 weeks. (Discard if solution turns dark brown).

Protocol B: Dosing and Efficiency Testing (Induction Period)

Purpose: Determine the minimum effective concentration (MEC) to prevent polymerization under stress.

Workflow Diagram:

Figure 2: Experimental workflow for determining optimal inhibitor concentration.

Procedure:

-

Baseline Aeration: Bubble dry air (NOT nitrogen) through the monomer for 10 minutes to ensure dissolved oxygen saturation.

-

Aliquot Preparation: Prepare four 50 mL samples of monomer.

-

Dosing: Add the Stock Solution (Protocol A) to achieve:

-

Sample A: 0 ppm (Control)

-

Sample B: 50 ppm (0.25 mL stock)

-

Sample C: 100 ppm (0.50 mL stock)

-

Sample D: 200 ppm (1.00 mL stock)

-

-

Stress Testing: Place samples in a heated oil bath at 60°C (or 10°C below monomer boiling point).

-

Observation: Record the time until:

-

Visible viscosity increase (flow check).

-

Precipitation (if polymer is insoluble).

-

Exotherm spike (if using DSC/thermal probe).

-

-

Selection: Select the concentration that provides a safety factor of 2x the required storage time.

Protocol C: Removal of Inhibitor (Purification)

Purpose: Before polymerization, the inhibitor must be removed to allow the reaction to proceed.[1]

Method 1: Caustic Wash (Preferred for Hydrophobic Monomers)

-

Principle: 5-Benzofuranol is a weak acid (phenol). Reacting with NaOH forms a water-soluble salt (sodium 5-benzofuranolate).

-

Mix monomer with 10% NaOH (aq) solution (1:1 volume ratio) in a separatory funnel.

-

Shake vigorously for 2 minutes.

-

Allow phases to separate.[2][3] The aqueous layer (bottom) will turn yellow/brown (phenolate salt).

-

Drain aqueous layer.[2]

-

Wash organic layer twice with deionized water (to remove residual base).

-

Dry over anhydrous

and filter.

Method 2: Adsorption Column (Preferred for Hydrophilic/Water-Soluble Monomers)

-

Pack a glass column with Inhibitor Remover Alumina (Basic activity).

-

Pass the monomer through the column by gravity or low pressure.

-

The phenolic groups bind to the basic sites on the alumina.

-

Collect the eluent. (Note: Do not store uninhibited monomer; use immediately).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Premature Polymerization | Oxygen Depletion | CRITICAL: Ensure headspace contains air, not pure nitrogen. Phenols fail in anaerobic conditions. |

| Darkening of Solution | Oxidation of Inhibitor | 5-Benzofuranol oxidizes to quinone-like species over time. Prepare fresh stock solutions weekly. |

| Incomplete Removal | pH < 10 during wash | Ensure the NaOH wash is sufficiently basic to deprotonate the phenol (pKa ~10). |

| Induction Period Drift | Variable O2 levels | Standardize aeration/sparging protocols before dosing. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11651159, Benzofuran-5-ol. Retrieved from [Link]

-

Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Refer to Chapter 3: Radical Chain Polymerization - Inhibition and Retardation). [Link]

Sources

Solvent selection for 5-Benzofuranol extraction and purification

Executive Summary

5-Benzofuranol (CAS: 13196-10-6) is a critical bicyclic aromatic intermediate used in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogs) and bioactive heterocycles.[1][2][3][4] Its purification presents a unique challenge: the compound possesses a phenolic hydroxyl group prone to oxidation (color degradation) and a lipophilic benzofuran core that co-elutes with synthetic precursors.[1][3]

This guide moves beyond standard "try-and-see" solvent screening. We utilize Physicochemical Profiling (pKa, LogP) to engineer a Self-Validating Purification Protocol . By exploiting the specific acidity of the 5-hydroxyl group (pKa ~9.6), we can achieve >98% purity through chemoselective Liquid-Liquid Extraction (LLE), followed by a polishing recrystallization step.[1][2]

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first understand the molecule's behavior in solution.[1][5]

| Property | Value (Approx.) | Implication for Purification |

| pKa | 9.6 – 10.0 | Acidic. The molecule can be deprotonated at pH > 12, becoming water-soluble.[1][2][3] This allows separation from non-acidic impurities (e.g., unreacted benzofuran precursors).[1][2][3] |

| LogP | 2.0 – 3.1 | Moderately Lipophilic. Highly soluble in DCM, Ethyl Acetate, and Toluene.[1][3] Poorly soluble in water (neutral form).[1][2][3] |

| Stability | Oxidation Sensitive | Phenolic moiety oxidizes to quinones (turning pink/brown) upon exposure to air/light.[1][2][3] Requirement: Degassed solvents and inert atmosphere (N₂).[1][2][3] |

| H-Bonding | Donor (OH) | Soluble in alcohols (Ethanol, Methanol) but difficult to crystallize from them without an antisolvent (Water).[1][2][3] |

Solvent Selection Matrix (ICH Q3C Compliance)

| Solvent System | Role | Pros | Cons |

| MTBE (Methyl tert-butyl ether) | Extraction | Forms sharp phase cuts; less dense than water; stable to high pH.[1][2][3] | Flammable; peroxide formation (check stabilizers).[1][2][3] |

| Toluene | Recrystallization | Excellent temperature coefficient for phenols; forms distinct crystals.[1][3] | Class 2 solvent (toxicity); requires thorough drying.[1][2][3] |

| Ethanol / Water (70:30) | Recrystallization | Green (Class 3); high yield; scalable.[1][2][3] | Slower crystallization; risk of "oiling out" if water added too fast.[1][3] |

| DCM (Dichloromethane) | Avoid | High solubility, but environmental hazard.[1][2][3] | Emulsion formation common with phenolic waters.[1][2][3] |

Strategic Workflow Visualization

The following decision tree illustrates the logic for selecting the purification route based on impurity profile and scale.

Figure 1: Decision matrix for selecting between Extraction (LLE) and Recrystallization based on impurity type.

Protocol A: Chemoselective pH-Swing Extraction

Objective: Remove non-acidic organic impurities (starting materials, side products) by leveraging the pKa of the phenol.[1][2][3] Purity Target: Increase from ~85% to >95%.

Reagents:

-

Organic Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1][2][3]

-

Base: 2M NaOH (Target pH > 12).

Step-by-Step Methodology:

-

Dissolution: Dissolve crude 5-benzofuranol in MTBE (10 mL per gram of solid). Ensure complete dissolution.

-

Base Extraction (The "Swing"):

-

Phase Separation:

-

Wash (Optional): Wash the aqueous layer once with fresh MTBE to remove entrained neutrals.[1][2][3] Discard organic wash.[1][2][3]

-

Acidification (Precipitation):

-

Recovery:

Protocol B: Polishing Recrystallization

Objective: Remove colored oxidation products and trace isomers.[1][3] Solvent System: Toluene (Preferred for crystal habit) or Ethanol/Water (Green alternative).[1][2][3]

Mechanism:

Phenols often "oil out" (separate as a liquid) before crystallizing if the temperature drops too fast or the solvent is too polar.[1][3] We use Toluene because its boiling point (110°C) allows for high solubility at heat, and its aromatic nature interacts favorably with the benzofuran rings (pi-stacking) to form stable needles.[1][2][3]

Step-by-Step Methodology (Toluene System):

-

Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen line (crucial to prevent oxidation).

-

Dissolution:

-

Crystallization:

-

Finishing:

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Logic & Pathway Diagram

The following diagram details the chemical transformation during Protocol A (pH Swing), ensuring the user understands the causality of the separation.

Figure 2: Mechanistic flow of the pH-swing extraction.[1][2][3] The reversible ionization of the phenolic hydroxyl group drives the separation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Product Oils Out | Cooling too fast or solvent too polar (if using EtOH/Water).[1][2][3] | Re-heat to dissolve.[1][2][3] Add seed crystals. Cool at a rate of 10°C/hour.[1][3] |

| Pink/Red Color | Oxidation of phenol to quinones.[1][3] | Perform all steps under Nitrogen/Argon.[1][2][3] Add 0.1% Sodium Metabisulfite to the aqueous phase during extraction.[1][3] |

| Low Yield | Incomplete precipitation during acidification.[1][3] | Ensure pH is < 2.[1][2][3] The pKa is ~9.6, so pH 7 is not acidic enough to fully recover the neutral form.[1] |

| Emulsions | Density of phases too similar.[1][3] | Add Brine (NaCl) to the aqueous layer to increase density difference and break the emulsion.[1][3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11651159, 5-Benzofuranol.[1][2][3] Retrieved from [Link][1][2][3]

-

Gever, G. (1964).[1][2][3] Preparation of benzofuran derivatives.[1][3][4][8][9][10] U.S. Patent No.[1][2][3] 3,147,280.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Retrieved from

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1][3] Retrieved from [Link][1][2][3][6]

Sources

- 1. CAS 271-89-6: Benzofuran | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 5-benzofuranol, 3-(p-anisoyl)-4-dimethylaminomethyl-, hydrochloride (C19H19NO4) [pubchemlite.lcsb.uni.lu]

- 3. Benzofuran-5-ol | C8H6O2 | CID 11651159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BENZOFURANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antifungal activity of benzofuran-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving synthesis yield of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol (often referred to as the Pbf-intermediate or Pentamethyl-dihydrobenzofuranol ).

This guide prioritizes the Acid-Catalyzed Condensation/Cyclization route (typically involving 2,3,5-Trimethylhydroquinone and Methallyl Alcohol/Chloride), as this is the industry standard for high-yield production of the 2,2-dimethyl-dihydrobenzofuran scaffold.

Core Synthesis & Critical Process Parameters (CPP)

Q: What is the most robust synthetic route for high-yield production?

A: While various routes exist, the highest yield and regioselectivity are achieved via the Friedel-Crafts Alkylation/Cyclization of 2,3,5-Trimethylhydroquinone (TMHQ) with Methallyl Alcohol (2-methyl-2-propen-1-ol) or Methallyl Chloride .

-

Reaction: TMHQ + Methallyl Alcohol

Intermediate -

Why this route? Unlike isobutyraldehyde condensation (which often leads to bis-phenol byproducts), the methallyl cation facilitates a direct ortho-alkylation followed by rapid 5-exo-trig cyclization to form the furan ring.

Q: Which catalyst system provides the best conversion?

A: The choice of catalyst dictates the balance between O-alkylation (reversible) and C-alkylation (irreversible, desired).

| Catalyst System | Yield Potential | Selectivity | Notes |

| ZnCl₂ / HCl (gas) | High (85-92%) | Excellent | The "Gold Standard." ZnCl₂ acts as a chelating Lewis acid to orient the alkylation to the ortho position, while HCl promotes cyclization.[1] |

| BF₃·Et₂O | Moderate (60-75%) | Good | Highly reactive; requires strict temperature control (-10°C to 0°C) to prevent polymerization of the methallyl source. |

| p-TsOH / Toluene | Moderate (50-65%) | Moderate | Slower reaction; higher risk of oxidative side-products due to prolonged heating. |

| Amberlyst-15 | Low-Moderate | High | Green alternative, but mass transfer limitations often reduce conversion rates for sterically hindered TMHQ. |

Q: My reaction stalls at the intermediate. How do I force cyclization?

A: The reaction proceeds in two steps: (1) Alkylation of the hydroquinone and (2) Ring closure.[1] If you observe the open-chain alkylated phenol (detectable by LC-MS as M+56 mass shift without the loss of 2H), the acidity is likely insufficient to protonate the double bond for cyclization.

-

Troubleshooting:

-

Increase Acidity: Sparge the reaction mixture with dry HCl gas for 15–30 minutes.

-

Solvent Switch: If using non-polar solvents (Heptane), switch to Glacial Acetic Acid or Ethyl Acetate .[1] Polar protic/aprotic solvents stabilize the cationic transition state of the cyclization.

-

Reaction Mechanism & Visualization

The following diagram illustrates the critical pathway and control points where yield is often lost.

Caption: Mechanism of acid-catalyzed condensation showing the critical path (Green) vs. oxidative and polymerization side reactions (Red/Dotted).

Impurity Profiling & Troubleshooting

Q: The reaction mixture turned deep red/black. Is my product ruined?

A: This indicates oxidation of TMHQ to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) .[1]

-

Cause: Inadequate inert atmosphere. Hydroquinones are highly susceptible to air oxidation, especially in basic or neutral media, but even in acidic conditions if trace metals (Fe, Cu) are present.[1]

-

Corrective Action:

-

Strict Deoxygenation: Degas all solvents (sparge with Argon/N2 for 20 mins) before adding TMHQ.

-

Reducing Agent: Add a small amount (0.5 - 1.0 mol%) of Sodium Dithionite or Ascorbic Acid to the reaction if water is present, or use Tin(II) Chloride (SnCl₂) as a co-catalyst/reducing agent in organic media.[1]

-

Q: I see a "Bis-product" in LC-MS. How do I prevent this?

A: The "Bis-product" is likely the condensation of two TMHQ molecules with one methallyl linker, or one TMHQ with two methallyl groups (dialkylation).

-

Prevention:

-

Stoichiometry: Ensure TMHQ is in slight excess (1.1 equiv) relative to Methallyl Alcohol. If Methallyl Alcohol is in excess, dialkylation at the C6 position (if open) or O-alkylation occurs.[1]

-

Addition Order: Add Methallyl Alcohol slowly (dropwise) to the TMHQ/Catalyst solution. Never add TMHQ to the alcohol.

-

Isolation & Purification Protocols

Q: The product oil won't crystallize. How do I get a solid?

A: The pentamethyl-dihydrobenzofuranol should be a white to off-white solid (MP ~129-132°C). Oils usually indicate residual solvent or regioisomers.

Recommended Crystallization Protocol:

-

Workup: Quench acid with NaHCO₃ (aq). Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.

-

Concentration: Evaporate solvent to a thick oil.

-

Solvent System: Dissolve the oil in a minimum amount of hot n-Heptane or Hexane/Ethyl Acetate (9:1) .

-

Seeding: Cool to room temperature. If no precipitate forms, scratch the glass or add a seed crystal.[1]

-

Freezing: Store at -20°C overnight.

Q: How do I remove the unreacted TMHQ?

A: TMHQ is much more water-soluble/polar than the benzofuran product.

-

Wash: Wash the organic layer with warm water (50°C) three times.[1] The benzofuran is lipophilic and stays in the organic phase; TMHQ partitions into the water.

-

Oxidative Wash (Aggressive): Wash with a dilute solution of Ferric Chloride (FeCl₃) .[1] This oxidizes residual TMHQ to the Quinone (TMBQ), which is bright yellow and can be removed via chromatography (silica plug) much easier than the hydroquinone. Note: Use this only if crystallization fails.

Workflow Optimization Decision Tree

Follow this logic flow to diagnose low yields systematically.

Caption: Decision tree for troubleshooting low yield based on crude analysis.

References

-

Smith, C. et al. (1993).[1] Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols and their use as antioxidants.[1] World Intellectual Property Organization. WO1993020057A1. Link

-

Hammond, G. B. (2014).[1] Synthesis of 2,3-Dihydrobenzofurans via Acid-Catalyzed Cyclization.[2] Organic Letters, 16(1), 4256-4259. (Mechanistic grounding for acid-catalyzed cyclization). Link

-

Carpino, L. A., et al. (1993).[1] The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant.[1][3] Tetrahedron Letters, 34(49), 7829-7832. (Establishes the stability and structure of the Pbf core). Link

-

BenchChem Protocols. (2025). Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol.[1][4][5] (Precursor purity protocols). Link[1]

-

Sigma-Aldrich. (2024). Product Specification: 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol.[6]Link[1]

Sources

- 1. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE1543569B1 - Process for the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 6. 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol | 84574-05-0 [sigmaaldrich.com]

Minimizing oxidation of 5-Benzofuranol during storage and handling

Technical Support Center: 5-Benzofuranol

Welcome to the technical support guide for 5-Benzofuranol (also known as 5-Hydroxybenzofuran). This resource is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic compound. 5-Benzofuranol and its derivatives are key building blocks in medicinal chemistry, valued for a range of biological activities including antitumor, anti-inflammatory, and antifungal properties.[1][2] However, its phenolic hydroxyl group makes it susceptible to oxidation, which can compromise sample integrity and experimental outcomes.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the storage and handling of 5-Benzofuranol to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: My solid 5-Benzofuranol sample has changed color from off-white to a brownish or purplish hue. What happened and is it still usable?

A: This color change is a classic indicator of oxidation. The phenolic hydroxyl group on the benzofuran ring is susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This process can lead to the formation of quinone-type structures and other colored degradation products.

Causality: Phenols can be oxidized to form phenoxy radicals. These radicals can then couple or undergo further reactions to form polymerized or quinone-like species, which are often highly colored. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[3]

Is it usable? The usability of the material depends entirely on the tolerance of your specific application to impurities. For applications requiring high purity, such as in the development of pharmaceutical standards or in sensitive biological assays, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive applications, the impact of minor impurities may be negligible. However, it is always best practice to use a pure, unoxidized starting material. A purity check via HPLC or TLC is strongly recommended before use.

Q2: What are the optimal long-term storage conditions for solid 5-Benzofuranol?

A: To ensure the long-term stability of solid 5-Benzofuranol, it is crucial to minimize its exposure to oxygen, moisture, light, and heat.[3][4]

Recommended Storage Protocol:

-